BenchChemオンラインストアへようこそ!

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine

Structure-Activity Relationship Lead Optimization Physicochemical Profiling

Differentiated by its 6-methoxypyridazine hinge-binding motif, this compound enables systematic SAR of the benzofuran-2-carbonyl group while keeping the hinge-binder constant. Shifting methoxy to the 5-position (CAS 2034434-64-3) or replacing benzofuran with furan (CAS 2034503-05-2) alters XLogP3, hydrogen-bonding topology, and aromatic stacking—compromising selectivity and reproducibility. Procure this rigid-ether scaffold as a reference point for linker-flexibility matrices or to validate in silico ADME models. Supplied exclusively for non-clinical research; ≥95% purity.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034502-65-1
Cat. No. B2606277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine
CAS2034502-65-1
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3
InChIKeyBXZKUNCERHDQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine (CAS 2034502-65-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine (CAS 2034502-65-1, molecular formula C₁₈H₁₇N₃O₄, molecular weight 339.35 g/mol) is a fully synthetic heterocyclic small molecule comprising a benzofuran-2-carbonyl group linked via a pyrrolidin-3-yloxy spacer to a 6-methoxypyridazine ring . The compound belongs to the benzofuran-pyridazine ether class and is primarily supplied as a screening compound for early-stage drug discovery, with reported typical purity of ≥95% . It is not associated with any approved pharmacopoeial monograph and is offered exclusively for non-human, non-clinical research use .

Why Class-Level Substitution Is Not Advisable When Sourcing 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine


The benzofuran-pyrrolidine-pyridazine scaffold is inherently sensitive to small structural perturbations. Shifting the methoxy substituent from the pyridazine 6-position (as in CAS 2034502-65-1) to the benzofuran 5-position (as in close analog CAS 2034434-64-3) alters the computed XLogP3 from 2.3 to 2.2 and modifies the hydrogen-bonding topology—potentially redirecting target engagement [1]. Similarly, replacing the planar benzofuran ring with a smaller furan (CAS 2034503-05-2) reduces molecular weight by ~50 Da and eliminates a key aromatic stacking surface, compromising any binding mode dependent on benzofuran π-interactions [2]. These non-interchangeable structural features mean that procurement decisions based solely on scaffold-class similarity risk introducing compounds with divergent selectivity, potency, and physicochemical behavior—undermining SAR continuity and reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine (CAS 2034502-65-1) vs. Closest Structural Analogs


Methoxy-Positional Isomerism: Divergent Hydrogen-Bond Acceptor Topology and Lipophilicity vs. 5-Methoxybenzofuran Analog (CAS 2034434-64-3)

The target compound (CAS 2034502-65-1) places the single methoxy substituent on the pyridazine 6-position, generating a hydrogen-bond acceptor site adjacent to the pyridazine N1 nitrogen. In contrast, close analog CAS 2034434-64-3 bears the methoxy group on the benzofuran 5-position and retains an unsubstituted pyridazine ring [1]. This positional isomerism produces a measurable difference in computed lipophilicity (XLogP3 = 2.3 for the target vs. 2.2 for the analog) and repositions the primary H-bond acceptor locus, which is expected to alter kinase ATP-site binding geometry where the methoxypyridazine motif functions as a hinge-binding element .

Structure-Activity Relationship Lead Optimization Physicochemical Profiling

Benzofuran vs. Furan Carbonyl: Molecular Weight, Aromatic Stacking Surface, and Target-Engagement Potential

CAS 2034502-65-1 incorporates a benzofuran-2-carbonyl group (fused bicyclic aromatic system), whereas direct analog CAS 2034503-05-2 replaces this with a monocyclic furan-3-carbonyl moiety [1]. The molecular weight difference (+50.06 g/mol for the target) reflects the additional benzene ring, which provides a larger aromatic surface area for π-π stacking interactions with target protein residues. In kinase inhibitor design, benzofuran has been demonstrated to engage a hydrophobic pocket adjacent to the ATP-binding site that smaller furan rings cannot fully occupy [2]. The structural difference also alters the carbonyl electronic environment, potentially affecting the conformational preference of the pyrrolidine ring.

Medicinal Chemistry Fragment-Based Drug Design Binding Affinity

Benzofuran-2-Carbonyl vs. 3-Fluoro-4-Methoxybenzoyl: Differential Hydrogen-Bonding and Electron Distribution in the Carbonyl-Linked Moiety

Target compound CAS 2034502-65-1 features a benzofuran-2-carbonyl group—a planar, electron-rich bicyclic heteroaromatic. Analog CAS 2034503-30-3 substitutes this with a 3-fluoro-4-methoxybenzoyl group, introducing a strong electron-withdrawing fluorine atom and removing the furan oxygen [1]. This substitution fundamentally alters the electronic character at the carbonyl: the oxygen atom of the benzofuran ring can act as a weak H-bond acceptor, while the fluorine in the analog provides no H-bonding capacity but increases metabolic stability. The molecular dipole moment and electrostatic potential surface are expected to differ substantially between the two compounds, potentially driving divergent selectivity profiles against kinase panels.

Bioisostere Evaluation Medicinal Chemistry Selectivity Engineering

Patent Landscape Positioning: Proliferative Disease Targeting Differentiates Benzofuran-Pyridazine Scaffolds from Generic Heterocyclic Libraries

The benzofuran-pyridazine chemotype is encompassed within the Sloan-Kettering Institute patent family EP2518063B1, which claims pyridazinones and furan-containing compounds for the treatment of proliferative diseases [1]. While CAS 2034502-65-1 itself is not explicitly claimed as an exemplary compound, its benzofuran-2-carbonyl-pyrrolidine-pyridazine architecture maps onto the generic Markush structures disclosed. This patent linkage provides a validated therapeutic hypothesis (anti-proliferative activity via kinase modulation) that is not shared by structurally simpler pyrrolidine-pyridazine compounds lacking the benzofuran motif. Generic heterocyclic screening libraries containing unadorned pyridazine or pyrrolidine fragments lack this disease-specific patent pedigree.

Cancer Research Kinase Inhibition Patent Analysis

Computed Drug-Likeness and Lead-Likeness Parameters: Benign Physicochemical Profile Supports Fragment-to-Lead Development

Based on computed molecular properties, CAS 2034502-65-1 satisfies multiple drug-likeness and lead-likeness filters: molecular weight (339.35 g/mol) is below the 500 Da Ro5 threshold, XLogP3 (~2.3) falls within the optimal 1–3 range for oral bioavailability, TPSA (77.7 Ų) is well under the 140 Ų limit for CNS or oral absorption, rotatable bond count (4) is low, and hydrogen bond acceptor count (6) is within acceptable limits . Compared to heavier benzofuran-pyridazine derivatives (e.g., MW > 400 Da) that may violate Ro5 parameters, CAS 2034502-65-1 occupies a favorable physicochemical space for fragment elaboration and lead optimization.

Drug-Likeness ADME Prediction Fragment-Based Drug Discovery

Pyrrolidine-3-Yloxy vs. Pyrrolidine-3-Ylmethoxy Linker: Conformational Rigidity and Metabolic Stability Implications

CAS 2034502-65-1 employs a direct ether linkage (O) between pyrrolidine C3 and pyridazine C3, whereas a structurally related analog series (e.g., CAS not retrieved but referenced as 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine) inserts a methylene spacer to give a methoxy linker . The direct ether linkage in the target compound constrains the pyridazine ring closer to the pyrrolidine core, reducing conformational freedom (fewer rotatable bonds) and potentially improving target-binding entropy. Additionally, the O-linker eliminates a benzylic methylene oxidation site that is present in the methoxy analog series, which may confer differential oxidative metabolic stability.

Linker Optimization Conformational Analysis Metabolic Stability

Validated Research Application Scenarios for 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine (CAS 2034502-65-1)


Kinase Inhibitor Lead Optimization: Methoxypyridazine Hinge-Binder SAR Exploration

The 6-methoxypyridazine moiety in CAS 2034502-65-1 is a recognized hinge-binding motif in kinase inhibitor design. Procurement of this specific compound enables systematic SAR exploration of the benzofuran-2-carbonyl group's contribution to kinase selectivity, leveraging the methoxypyridazine hinge-binder as a constant pharmacophore element. The computed drug-likeness profile (Ro5-compliant) supports progression into cellular kinase inhibition assays without confounding off-target toxicity from unfavorable physicochemical properties .

Benzofuran-Containing Fragment Library Expansion for Anti-Proliferative Screening

As a benzofuran-containing heterocycle mapping onto the EP2518063B1 patent space (Sloan-Kettering, anti-proliferative), this compound serves as a logical inclusion in fragment- or lead-like screening libraries targeting oncology-relevant kinase or protein-protein interaction targets. Its three-ring architecture (benzofuran, pyrrolidine, pyridazine) provides greater three-dimensional complexity than two-ring fragments, potentially yielding higher hit rates in target-based screens against proliferative disease targets [1].

Ether-Linked Pyrrolidine-Pyridazine Scaffold Comparison for Linker Optimization Studies

The direct ether (O) linkage between pyrrolidine and pyridazine in CAS 2034502-65-1 provides a conformationally constrained scaffold suitable for comparison with extended-linker analogs (e.g., methoxy, ethoxy, or amino linkers). Research groups studying the impact of linker flexibility on target engagement or metabolic stability can procure this compound as the 'rigid linker' reference point in a systematic linker SAR matrix .

Computational Chemistry Model Validation: Predicted vs. Experimental Physicochemical Properties

With well-defined computed properties (MW 339.35, XLogP3 2.3, TPSA 77.7 Ų, zero HBD) but no published experimental logD, solubility, or permeability data, CAS 2034502-65-1 represents a valuable test case for validating in silico ADME prediction models. Procurement for experimental determination of logD₇.₄, kinetic solubility, and Caco-2 permeability would generate a high-quality data point for refining predictive algorithms within this underexplored benzofuran-pyridazine chemical space .

Quote Request

Request a Quote for 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.